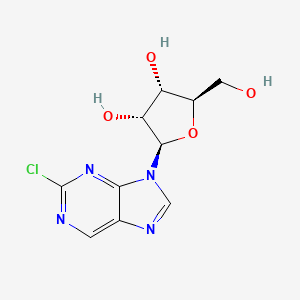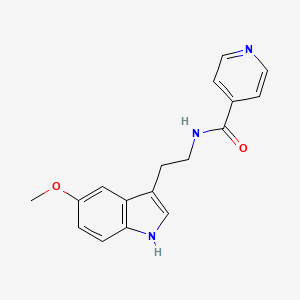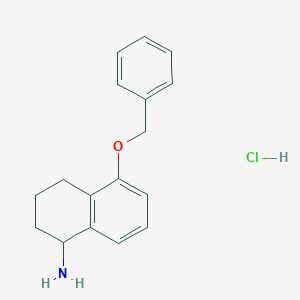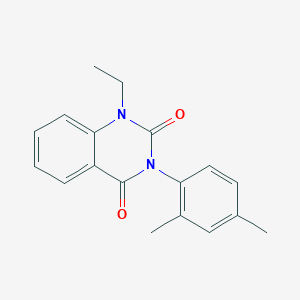
1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its antibacterial properties. The structure of this compound includes a quinoline core with various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like diphenyl ether and heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of flow chemistry and metal-catalyzed reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen and carbonyl positions, can yield derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly antibiotics.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. By inhibiting these enzymes, the compound prevents bacterial proliferation .
Comparison with Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Levofloxacin: Another quinolone derivative with enhanced antibacterial activity.
Nalidixic acid: An early quinolone antibiotic with a simpler structure
Uniqueness: 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for various modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
90033-97-9 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-ethyl-4-oxo-2-phenylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H15NO3/c1-2-19-15-9-8-13(18(21)22)10-14(15)17(20)11-16(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
UOAYJLNQPROVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)




![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)
![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)


![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)

